molecular formula C12H17NO2S B14558791 N-(Hex-5-EN-1-YL)benzenesulfonamide CAS No. 62035-86-3

N-(Hex-5-EN-1-YL)benzenesulfonamide

Cat. No.: B14558791
CAS No.: 62035-86-3
M. Wt: 239.34 g/mol
InChI Key: NYHYBFVCPGQIJV-UHFFFAOYSA-N
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Description

N-(Hex-5-EN-1-YL)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound features a hex-5-en-1-yl group attached to a benzenesulfonamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-EN-1-YL)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hex-5-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

C6H5SO2Cl+NH2(CH2)5CH=CH2C6H5SO2NH(CH2)5CH=CH2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_2\text{(CH}_2\text{)}_5\text{CH=CH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH(CH}_2\text{)}_5\text{CH=CH}_2 + \text{HCl} C6​H5​SO2​Cl+NH2​(CH2​)5​CH=CH2​→C6​H5​SO2​NH(CH2​)5​CH=CH2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-EN-1-YL)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Hex-5-EN-1-YL)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Hex-5-EN-1-YL)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Hex-5-EN-1-YL)benzenesulfonamide is unique due to the presence of the hex-5-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

CAS No.

62035-86-3

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-hex-5-enylbenzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-2-3-4-8-11-13-16(14,15)12-9-6-5-7-10-12/h2,5-7,9-10,13H,1,3-4,8,11H2

InChI Key

NYHYBFVCPGQIJV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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